N-(3,4-dichlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(3,4-dichlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16Cl2N4O2S and its molecular weight is 435.32. The purity is usually 95%.
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Biological Activity
N-(3,4-dichlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties and its mechanism of action against various cell lines.
Anticancer Activity
Recent studies have reported that derivatives similar to this compound exhibit potent cytotoxic effects against different cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.62 μM against HepG2 liver cancer cells, indicating significant potency compared to standard treatments like Sorafenib (IC50 = 1.62 μM) .
Table 1: Cytotoxicity Data for Thiazole Derivatives
The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, compound 27 was shown to inhibit IGF1R (Insulin-like Growth Factor 1 Receptor), a critical target in cancer therapy, with a significant inhibition percentage at varying concentrations .
Antimicrobial Activity
In addition to its anticancer properties, the compound's derivatives have also been evaluated for antimicrobial activity. Studies have shown that certain thiazole derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Data
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Case Study on HepG2 Cells : A study investigated the effects of a thiazole derivative on HepG2 cells and found that it induced G2/M phase arrest and early-stage apoptosis. The study concluded that this compound could be a promising candidate for liver cancer treatment due to its potent cytotoxic effects and ability to inhibit cell migration .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, thiazole derivatives were tested against Candida species, revealing significant antifungal activity comparable to established antifungal agents such as ketoconazole .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-11-2-4-12(5-3-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-6-7-15(20)16(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYKYMULFWZFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.